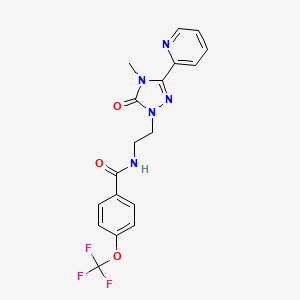

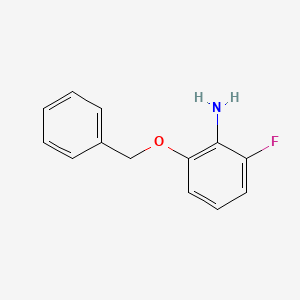

![molecular formula C18H20N6O6 B2507375 N-(1-(叔丁基)-4-氧代-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)-4,5-二甲氧基-2-硝基苯甲酰胺 CAS No. 899752-13-7](/img/structure/B2507375.png)

N-(1-(叔丁基)-4-氧代-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)-4,5-二甲氧基-2-硝基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4,5-dimethoxy-2-nitrobenzamide" is a derivative of the pyrazolo[3,4-d]pyrimidin-4-one class. These derivatives are of significant interest due to their potential biological activities, particularly in cancer research. The compound is structurally related to the pyrazolo[1,5-a]pyrimidine derivatives that have been synthesized and evaluated for their potential as tumor imaging agents in positron emission tomography (PET) .

Synthesis Analysis

The synthesis of related pyrazolo[3,4-d]pyrimidin-4-one derivatives typically involves multiple steps, starting from basic precursors such as amino-pyrazoles or pyrazoloxazine derivatives. For instance, the synthesis of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one was achieved by hydrolysis, followed by reaction with acetic anhydride and subsequent reactions with various reagents to afford the corresponding pyrazolo[3,4-d]pyrimidin-4-ones . Although the exact synthesis of the compound is not detailed in the provided papers, it is likely to involve similar synthetic strategies.

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidin-4-one derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidin-4-one moiety. Substituents on this core structure, such as nitro groups, methoxy groups, and tert-butyl groups, can significantly influence the compound's electronic properties and, consequently, its biological activity .

Chemical Reactions Analysis

The chemical reactivity of pyrazolo[3,4-d]pyrimidin-4-one derivatives is influenced by the functional groups attached to the core structure. For example, the presence of a nitro group can facilitate nucleophilic substitution reactions, as seen in the synthesis of 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives for PET imaging . The reactivity of these compounds can be further modified by introducing polar groups, which can affect their biological distribution and uptake by tumor cells .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidin-4-one derivatives, such as solubility, stability, and lipophilicity, are crucial for their potential use as imaging agents or therapeutics. The introduction of polar groups can enhance solubility and modify the pharmacokinetic profile, as demonstrated by the synthesis of 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives with varying polar substituents . These modifications can lead to differences in tumor uptake and clearance rates, which are essential for the effectiveness of PET imaging agents .

科学研究应用

吡唑并[3,4-d]嘧啶的合成和药用方面

吡唑并[3,4-d]嘧啶因其广泛的药用特性而受到认可,包括抗癌、抗炎和抗病毒活性。它们的结构类似于嘌呤,这促进了广泛的生物学研究以评估它们的治疗潜力。这些化合物及其衍生物的合成一直是开发类药物候选物的重点,展示了这种支架在药物发现中的多功能性。对构效关系 (SAR) 的研究引起了关注,导致了针对多种疾病靶点的各种先导化合物的衍生。这反映了药用化学家进一步利用吡唑并[3,4-d]嘧啶开发新药理剂的潜力 (Chauhan & Kumar, 2013).

合成策略和生物学特性

用于吡唑并[3,4-d]嘧啶衍生物的合成策略揭示了重要的生物学特性,包括抗癌、CNS 剂、抗感染、抗炎活性,以及它们作为 CRF1 拮抗剂和放射诊断剂的用途。这些发现突出了该化合物在药学中的广泛适用性及其作为药物开发构建模块的潜力。文献综述中概述的综合合成方法为旨在进一步探索该支架的化学家提供了宝贵的资源 (Cherukupalli et al., 2017).

绿色合成和多组分反应

杂环化合物(包括吡唑并[3,4-d]嘧啶)绿色合成的进展强调了生产复杂分子的环保方法。多组分反应 (MCR) 已被强调为原子经济、有益且直接的合成稠合杂环的方法。这种方法与当前朝向更可持续和高效的化学合成工艺的趋势相一致,进一步突出了吡唑并[3,4-d]嘧啶在现代药物研究中的相关性 (Dhanalakshmi et al., 2021).

未来方向

Future research could focus on further exploring the potential biomedical applications of this compound and similar structures . For instance, N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine was found to be the most active compound with ATP IC50 values from 6 to 18 μM against all strains in the presence of Q203, making it a good chemical probe for interrogation the function of the mycobacterial Cyt-bd under various physiological conditions .

作用机制

Target of Action

Compounds with similar structures, such as the 1h-pyrazolo[3,4-b]pyridine derivatives, have been synthesized and studied for various applications

Mode of Action

It’s worth noting that compounds with similar structures, such as the 1h-pyrazolo[3,4-b]pyridine derivatives, have been synthesized and studied for their potential applications

Biochemical Pathways

Compounds with similar structures have been studied for their potential applications

Pharmacokinetics

It’s worth noting that compounds with similar structures have been studied for their potential applications

属性

IUPAC Name |

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4,5-dimethoxy-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O6/c1-18(2,3)23-15-11(8-20-23)17(26)22(9-19-15)21-16(25)10-6-13(29-4)14(30-5)7-12(10)24(27)28/h6-9H,1-5H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHVPYQIMSUGNMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC(=C(C=C3[N+](=O)[O-])OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

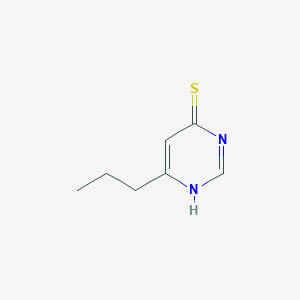

![7-chloro-N-(2,5-dimethylphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2507293.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2507294.png)

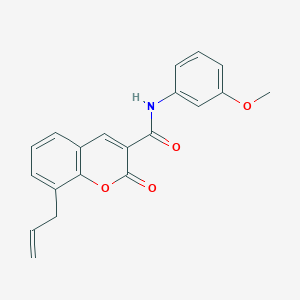

![N-(2-furylmethyl)-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2507297.png)

![1-[4-[1-(5-Chlorothiophen-2-yl)sulfonylpiperidin-4-yl]oxybut-2-ynyl]-4-methylpiperazine](/img/structure/B2507298.png)

![4-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethyl]-N-(3-hydroxypropyl)benzamide](/img/structure/B2507300.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-chloro-2-methylbenzenesulfonamide](/img/structure/B2507302.png)

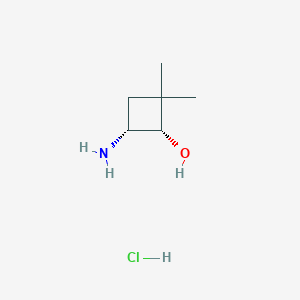

![5-chloro-1-[(2,6-dichlorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2507312.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2507315.png)